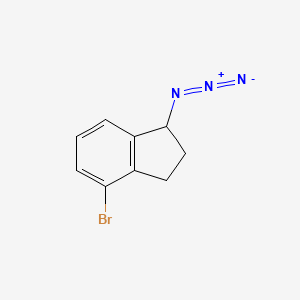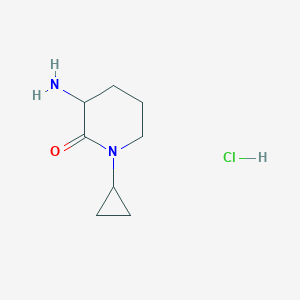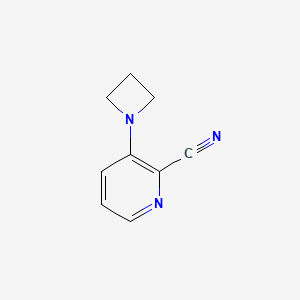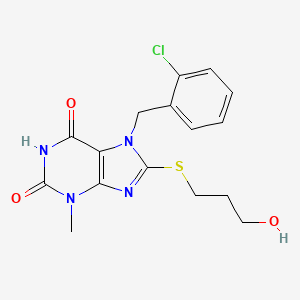
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(2-chlorobenzyl)-8-((3-hydroxypropyl)thio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that belongs to the family of purine derivatives. It has been studied extensively for its potential applications in scientific research.
Applications De Recherche Scientifique
Cardiovascular Activity
Research on purine derivatives, such as the study by Chłoń-Rzepa et al. (2004), has demonstrated the cardiovascular benefits of these compounds. They synthesized various 8-alkylamino substituted derivatives of a related purine dione and tested them for electrocardiographic, antiarrhythmic, and hypotensive activity, finding significant prophylactic antiarrhythmic activity in certain analogues Chłoń-Rzepa et al., 2004.
Neuropharmacological Potential
Another application area is in the development of neuropharmacological agents. For instance, Chłoń-Rzepa et al. (2013) designed a series of 7-substituted 1,3-dimethyl-3,7-dihydropurine-2,6-dione derivatives as potential ligands for 5-HT1A, 5-HT2A, and 5-HT7 receptors, with implications for treating psychotropic conditions. This demonstrates the compound's utility in exploring new treatments for mental health disorders Chłoń-Rzepa et al., 2013.
Synthesis and Chemical Properties
On the synthetic side, studies like that by Kini et al. (1987) on the synthesis of 7-methyl-8-oxoguanosine show the versatility of purine derivatives in chemical synthesis, offering pathways to new nucleoside analogues that could be beneficial in various fields, including medicinal chemistry and drug design Kini et al., 1987.
Molecular Complexes and Coordination Chemistry
Shaker's (2011) research on mixed ligand metal complexes of 1,3,7-trimethylxanthine and 1,3-dimethyl-7H-purine-2,6-dione with metals demonstrates the compound's potential applications in coordination chemistry, which could lead to advances in materials science, catalysis, and the development of new metal-organic frameworks Shaker, 2011.
Mécanisme D'action
Target of action
Zinc is known to act as an immune modulator, playing an important role in the immune defense system . It has been widely considered as an anti-inflammatory and anti-oxidant agent .
Mode of action
Zinc has three primary biological roles: catalytic, structural, and regulatory . The catalytic and structural role of zinc is well established .
Biochemical pathways
Zinc is an essential component of several enzymes, such as superoxide dismutase, which is involved in antioxidant action, and of several enzymes involved in DNA synthesis and repair .
Pharmacokinetics
An understanding of the mechanism of action in biological processes is inferred from its pharmacodynamics and pharmacokinetics . The former deals with its biochemical and physiological effects and organ-specific action including those at cellular levels while the latter analyzes the response of the body to the drug .
Propriétés
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(3-hydroxypropylsulfanyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O3S/c1-20-13-12(14(23)19-15(20)24)21(16(18-13)25-8-4-7-22)9-10-5-2-3-6-11(10)17/h2-3,5-6,22H,4,7-9H2,1H3,(H,19,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDXJHORBVQZPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)SCCCO)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

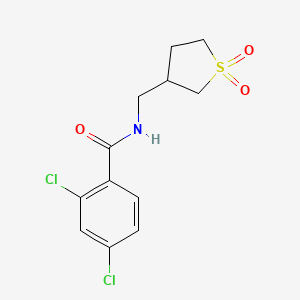
![N1-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2688516.png)

![Ethyl 3-[(3,5-dichlorophenyl)amino]-2-methoxy-2-methyl-3-oxopropanoate](/img/structure/B2688518.png)
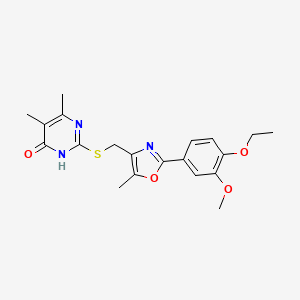

![4-bromo-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2688523.png)
![2-(1H-benzo[d][1,2,3]triazol-1-yl)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2688525.png)
![2,6-difluoro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2688526.png)
